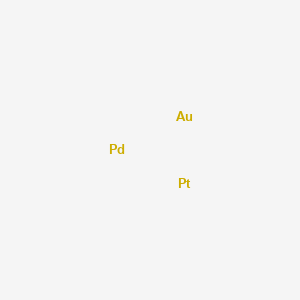

Platinum-palladium-gold alloy

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Platinum-palladium-gold alloy is a combination of platinum, palladium, and gold. This alloy has been of particular interest for biomedicine and catalysis applications . It is known for its extreme wear resistance, being 100 times more durable than high-strength steel, and is the first metal alloy to join the same class as diamond .

Molecular Structure Analysis

Hollow palladium-gold (PdAu) and platinum-gold (PtAu) alloy nanoparticles (NPs) were synthesized through galvanic replacement reactions . Two types of particles, with a rough and a smooth surface, were identified in the suspensions of PtAu and PdAu NPs by scanning electron microscopy (SEM), transmission electron microscopy (TEM), and scanning transmission electron microscopy (STEM) .

Chemical Reactions Analysis

The intrinsic catalytic activity of palladium (Pd) is significantly enhanced in gold (Au)-Pd alloy nanoparticles (NPs) under visible light irradiation at ambient temperatures . The alloy NPs strongly absorb light and efficiently enhance the conversion of several reactions, including Suzuki-Miyaura cross coupling, oxidative addition of benzylamine, selective oxidation of aromatic alcohols to corresponding aldehydes and ketones, and phenol oxidation .

Physical And Chemical Properties Analysis

Platinum-palladium-gold alloy is known for its extreme wear resistance. It is 100 times more durable than high-strength steel, and is the first metal alloy to join the same class as diamond . It also produces its own lubricant .

科学的研究の応用

Catalytic Applications

Platinum-palladium-gold alloys have shown promising applications in catalysis. For instance, gold-promoted structurally ordered palladium cobalt nanoparticles have demonstrated comparable activity to conventional platinum catalysts in both acid and alkaline media for the oxygen reduction reaction. The addition of gold atoms leads to a rare intermetallic ordered structure with enhanced stability, making this catalyst superior to platinum in terms of durability after extensive potential cycles in alkaline media (Kurian A. Kuttiyiel et al., 2014).

Electrocatalysis in Fuel Cells

In the field of fuel cells, platinum monolayers on palladium-gold alloy nanoparticles have been developed as highly stable and active electrocatalysts for the oxygen reduction reaction. This new class of electrocatalysts, with ultra-low platinum content, has shown minimal degradation in activity over extensive cycling, making it a promising candidate for automotive fuel cell applications (K. Sasaki et al., 2012).

Alloying Effects on Catalysis

The alloying of gold with palladium significantly impacts the catalytic activity and selectivity. For example, the palladium-gold catalysts' activity for hydrogenation and isomerization reactions varies with the alloy composition. The incorporation of gold into palladium-based ternary nanoparticles, such as Pd6CoCu, has been shown to markedly improve the durability of the catalysts for the oxygen reduction reaction, owing to the uniform incorporation of gold throughout the nanoparticles (Deli Wang et al., 2016).

Surface Composition Analysis

The surface composition of smooth noble metal alloys, including palladium-gold, can be determined by cyclic voltammetry. This method provides insights into the electrosorption properties of hydrogen and oxygen on the alloy surfaces, which is crucial for understanding the catalytic behavior of these materials (D. Rand & R. Woods, 1972).

将来の方向性

The platinum-palladium-gold alloy shows promise in the electronics sector and beyond, potentially paving the way for other spinoffs based on the science behind the discovery . The platinum-gold combination proved to be the most wear-resistant among modeled materials, although the Sandia team plans to test other non-precious metal alloys .

特性

IUPAC Name |

gold;palladium;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.Pd.Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEVNMMVFFETLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd].[Pt].[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuPdPt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold;palladium;platinum | |

CAS RN |

75602-53-8 |

Source

|

| Record name | Gold alloy, base, Au,Pd,Pt (Image) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075602538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)

![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)